8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C27H21N3O5 and its molecular weight is 467.481. The purity is usually 95%.
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Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing other complex organic molecules and pharmaceuticals.
Biology: Its derivatives may act as enzyme inhibitors or receptor modulators in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action: The mechanism by which the compound exerts its effects depends on its interaction with biological targets. For instance, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. Pathways involved could include signal transduction cascades or metabolic pathways, leading to altered cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic synthesis techniques. Starting materials might include substituted anilines, quinazolines, and chromene derivatives. Key steps could involve Friedel-Crafts acylation, nucleophilic aromatic substitution, and amidation reactions. Reaction conditions often require controlled temperatures, solvents such as dichloromethane or toluene, and catalysts like Lewis acids.
Industrial Production Methods: In industrial settings, the production may leverage continuous flow chemistry or automated synthesizers to ensure higher yield and purity. Large-scale reactions are carried out in reactors with precise temperature and pressure control, using catalysts and reagents optimized for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction can lead to the hydrogenation of the double bonds in the chromene ring or the quinazoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid or hydrogen peroxide under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).
Substitution: Halogens like bromine or chlorine under Friedel-Crafts conditions or bases like sodium hydride for nucleophilic aromatic substitution.
Major Products:
Oxidation Products: Formation of quinazoline N-oxide derivatives.
Reduction Products: Saturated chromene derivatives.
Substitution Products: Halo-substituted aromatics or derivatives with varied functional groups.
Comparison with Similar Compounds
Chromene Derivatives: Flavonoids like quercetin or coumarins such as umbelliferone.
Quinazoline Derivatives: Gefitinib, an epidermal growth factor receptor inhibitor, and other heterocyclic compounds with therapeutic applications.
Properties
IUPAC Name |
8-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5/c1-3-34-23-13-6-8-17-14-21(27(33)35-24(17)23)25(31)29-18-9-7-10-19(15-18)30-16(2)28-22-12-5-4-11-20(22)26(30)32/h4-15H,3H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGGAPTZJIZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)N4C(=NC5=CC=CC=C5C4=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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